Trimethylantimony

Catalog No.
S571794
CAS No.
594-10-5
M.F
C3H9S
M. Wt
166.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylantimony

CAS Number

594-10-5

Product Name

Trimethylantimony

IUPAC Name

trimethylstibane

Molecular Formula

C3H9S

Molecular Weight

166.86 g/mol

InChI

InChI=1S/3CH3.Sb/h3*1H3;

InChI Key

PORFVJURJXKREL-UHFFFAOYSA-N

SMILES

C[Sb](C)C

Synonyms

trimethylantimony, trimethylstibine

Canonical SMILES

C[Sb](C)C

Precursor for Thin Film Deposition

One of the significant applications of trimethylantimony is as a precursor for depositing thin films of antimony and related materials through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These thin films have potential applications in:

  • Electronic devices: TMSb can be used to deposit antimony-doped tin oxide (ATO) films, which are transparent conducting oxides essential for various electronic devices like flat-panel displays and touch screens [].
  • Solar cells: TMSb can be employed to create antimony sulfide (Sb2S3) thin films, which are promising materials for solar cell applications due to their efficient light absorption properties [].

Synthesis of Novel Materials

Researchers are exploring the use of trimethylantimony for the synthesis of novel materials with desired properties. Some examples include:

  • Antimony-based catalysts: TMSb can be used as a precursor for the synthesis of antimony-based catalysts, which can be employed in various chemical reactions, including olefin metathesis and selective oxidation of hydrocarbons [].
  • Organometallic frameworks (OMFs): TMSb can be incorporated into the structure of OMFs, a class of porous materials with potential applications in gas storage, separation, and catalysis [].

Studying Antimony Chemistry

Trimethylantimony serves as a valuable tool for researchers studying the fundamental chemistry of antimony. Its well-defined structure and reactivity enable scientists to:

  • Investigate antimony-carbon bond formation and cleavage reactions to gain insights into the behavior of other organoantimony compounds [].
  • Study the Lewis acid-base properties of antimony by observing its interactions with different Lewis bases [].

Trimethylantimony is an organometallic compound with the chemical formula C₃H₉Sb. It consists of a central antimony atom bonded to three methyl groups. This compound is characterized by its volatility and reactivity, making it significant in various chemical processes, particularly in the field of materials science and semiconductor manufacturing. Trimethylantimony is typically a colorless liquid at room temperature and is known for its pungent odor. Its properties include being flammable and toxic, necessitating careful handling and storage under inert atmospheres to prevent decomposition and hazardous reactions .

  • Decomposition: The thermal decomposition of trimethylantimony can occur through a chain reaction mechanism involving the homolytic scission of the antimony-methyl bonds, leading to the formation of methyl radicals. These radicals can further react with other species in the environment, such as hydrogen or other hydrocarbons .
  • Thiolation: When trimethylantimony reacts with sulfides, thiolated derivatives are formed. For example, trimethylantimony can react with sulfide to produce trimethylantimony sulfide, which can be separated and characterized using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry .
  • Reactions with Halides: Trimethylantimony can also react with halides (such as bromides or chlorides) to form various alkylantimonies, which are useful in organic synthesis and materials science .

Trimethylantimony exhibits biological activity primarily related to its toxicity. It has been studied for its potential effects on human health, particularly in relation to environmental exposure. The compound can undergo biomethylation processes, leading to the formation of more toxic methylated antimony species. Research indicates that exposure may result in various health effects, including potential carcinogenicity and reproductive toxicity .

Several methods exist for synthesizing trimethylantimony:

  • Reaction with Trimethylaluminum: A common method involves the dropwise addition of trimethylaluminum to antimony halides (like antimony trichloride) under inert conditions. This process typically occurs at controlled temperatures to ensure high yields of pure trimethylantimony .
  • Direct Methylation: Another approach includes direct methylation of antimony compounds using methylating agents under specific conditions that favor the formation of trimethylantimony while minimizing side reactions .
  • Chemical Vapor Deposition: Trimethylantimony is also utilized in chemical vapor deposition processes for producing semiconductor materials, where it acts as a precursor for antimony-containing films .

Trimethylantimony has various applications across different fields:

  • Semiconductor Manufacturing: It is widely used as a precursor in metal-organic chemical vapor deposition for creating thin films of antimony compounds on substrates.
  • Catalysis: Trimethylantimony serves as a catalyst in organic synthesis reactions.
  • Research: The compound is utilized in research settings to study antimony chemistry and its interactions with biological systems .

Research into the interactions of trimethylantimony focuses on its reactivity with biological molecules and environmental systems. Studies have shown that it can form complexes with proteins and other biomolecules, influencing its bioavailability and toxicity. The transformation into methylated species through microbial action has also been observed, highlighting its potential impact on environmental health .

Trimethylantimony belongs to a class of organometallic compounds that includes various alkylated antimonies and related species. Here are some similar compounds:

CompoundFormulaUnique Features
TrimethylindiumC₃H₉InUsed extensively in semiconductor applications; less toxic than trimethylantimony.
TriethylantimonyC₆H₁₅SbExhibits similar reactivity but different volatility and stability characteristics.
DimethylarsineC₂H₇AsRelated arsenic compound; shares some biological activity but differs in toxicity profile.
TrimethylarsineC₃H₉AsSimilar structure to trimethylantimony; used in studies related to arsenic toxicity.

Trimethylantimony is unique due to its specific reactivity patterns and applications in semiconductor technology compared to these similar compounds. Its distinct properties make it an important subject of study in both industrial applications and environmental chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (47.17%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (48.11%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (47.17%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302+H332 (47.17%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (48.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

594-10-5

Wikipedia

Trimethylstibine

Dates

Modify: 2023-08-15

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